Ammonium formate

概要

説明

Ammonium formate (NH₄HCO₂) is a versatile inorganic salt widely employed in analytical chemistry, organic synthesis, and mass spectrometry. It serves as a buffering agent and ion-pairing reagent in liquid chromatography (LC) and high-performance liquid chromatography (HPLC), facilitating the separation of complex mixtures such as peptides, amino acids, and lipids . In mass spectrometry (MS), it enhances electrospray ionization (ESI) efficiency by forming stable adducts with analytes, improving detection sensitivity and structural elucidation . Industrially, this compound is utilized in hydrogenation and carbonylation reactions for synthesizing pharmaceuticals and agrochemicals . Its environmental benignity and broad applicability have driven market growth, with projections estimating a compound annual growth rate (CAGR) of 4.5%, reaching USD 510 million by 2032 .

準備方法

Synthetic Routes and Reaction Conditions

-

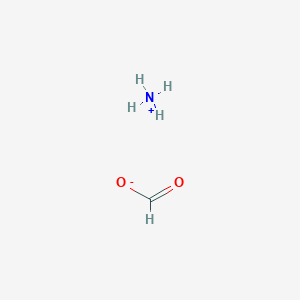

Direct Synthesis: : Ammonium formate can be synthesized by reacting formic acid with ammonia gas:

HCOOH+NH3→NH4HCO2

This reaction is typically carried out at room temperature and does not require any special conditions .

-

Hydrolysis of Formamide: : Another method involves the hydrolysis of formamide:

HCONH2+H2O→NH4HCO2

This reaction is usually performed under acidic or basic conditions to facilitate the hydrolysis .

Industrial Production Methods

In industrial settings, this compound is often produced by the direct synthesis method due to its simplicity and cost-effectiveness. The reaction is conducted in large reactors where formic acid and ammonia gas are continuously fed, and the product is crystallized out from the reaction mixture .

化学反応の分析

Thermal Decomposition

When heated, ammonium formate undergoes several decomposition pathways :

-

Formation of Formamide: At moderate temperatures, this compound eliminates water to form formamide (HCONH₂) :

-

Formation of Hydrogen Cyanide: Upon further heating, formamide decomposes into hydrogen cyanide (HCN) and water :

-

Decomposition to Carbon Monoxide and Ammonia: A side reaction involves the decomposition of formamide into carbon monoxide (CO) and ammonia (NH₃) :

Reductive Alkylation of Amines

This compound can be employed in the reductive alkylation of amines .

N-Formylation Agent

This compound serves as a cost-effective N-formylating agent for secondary amines and anilines .

Use as a Catalyst

The anhydrous form of this compound can act as a catalyst in synthesizing various amino derivatives from aliphatic and aromatic compounds .

Electrochemical Decomposition

This compound can be electrochemically decomposed to produce water, carbon dioxide, and nitrogen in the presence of oxygen within a fuel cell :

-

Anode Reaction: Formate is oxidized to carbon dioxide, with additional formate ions potentially acting as proton acceptors :

-

Cathode Reaction: Ammonium is reduced at the cathode to hydrogen gas and ammonia :

As a Source of Ammonia

科学的研究の応用

Analytical Chemistry

1.1 High-Performance Liquid Chromatography (HPLC)

Ammonium formate is widely used as a buffer in HPLC due to its ability to maintain stable pH levels and enhance the separation of analytes. It is particularly effective in conjunction with mass spectrometry (MS). The pKa values of formic acid and the ammonium ion are 3.8 and 9.2, respectively, making it suitable for various applications in acidic conditions .

Table 1: Buffer Properties of this compound

| Property | Value |

|---|---|

| pKa (Formic Acid) | 3.8 |

| pKa (Ammonium Ion) | 9.2 |

| Solubility | Water-soluble |

1.2 Mobile Phase Modifier

In liquid chromatography-mass spectrometry (LC-MS), this compound serves as a mobile phase modifier that enhances ionization efficiency, particularly for polar compounds. It improves the resolution and peak shapes during analysis . However, it may introduce some ambiguities in the identification of certain compounds, such as ceramides, when operating in negative ion mode .

Organic Synthesis

2.1 Reductive Amination

This compound is utilized in reductive amination reactions, such as the Leuckart reaction, where it acts as a hydrogen donor. This process allows for the conversion of aldehydes and ketones into amines efficiently . The reaction can be summarized as follows:

Case Study: Synthesis of Methylthis compound

Research has demonstrated the successful synthesis of methylthis compound from formic acid and ammonia, yielding a product characterized by spectroscopic techniques such as IR and NMR . The yield was reported at 21%, showcasing its effectiveness in organic synthesis.

Material Science

3.1 Catalytic Applications

This compound has been explored as a precursor for producing hydrogen gas in catalytic reactions. In the presence of palladium on carbon (Pd/C), it decomposes to generate hydrogen, which can then participate in hydrogenation reactions . This application is significant for developing sustainable energy solutions.

Table 2: Decomposition Products of this compound

| Reaction Conditions | Products Generated |

|---|---|

| Heating | Formamide + Water |

| Pd/C Catalysis | H₂ + CO₂ + NH₃ |

Emerging Applications

4.1 Ionic Liquids

Recent studies have investigated the formation of organic this compound salts that exhibit ionic liquid properties at room temperature. These salts have potential applications in green chemistry due to their low volatility and high thermal stability .

4.2 Metabolomics

In metabolomics studies, this compound is employed to improve the separation and detection of metabolites using LC-MS techniques. Its role as a mobile-phase modifier enhances the sensitivity and specificity of analyses across various biological samples .

作用機序

ギ酸アンモニウムは、主にギ酸とアンモニアを放出する能力によって作用します。還元反応では、パラジウム触媒の存在下で水素ガスを生成し、その後様々な官能基を還元します。 関与する分子標的や経路は、特定の反応や用途によって異なります .

類似化合物との比較

Comparison with Similar Compounds

Ammonium formate is often compared to structurally or functionally analogous ammonium salts, such as ammonium fluoride (NH₄F) and ammonium acetate (NH₄CH₃COO) , in analytical and industrial contexts. Key comparisons are outlined below:

This compound vs. Ammonium Fluoride in Lipidomics

Ammonium fluoride and formate are critical mobile-phase additives in lipid analysis via LC-MS. Comparative studies on stratum corneum (SC) ceramides (CERs) reveal distinct advantages of NH₄F:

Key Findings :

- NH₄F improves lipid identification by enhancing deprotonated [M-H]⁻ ions, critical for structural characterization of CERs .

- In collision-induced dissociation (CID), NH₄F generates diagnostic fragments (e.g., fatty acid and long-chain base moieties) with higher reproducibility (CV ≤ 20%) .

- NH₄F enables simultaneous analysis of free fatty acids (FFAs) and cholesterol sulfate (CHS) without cross-interference, unlike formate .

This compound vs. Ammonium Acetate in Chromatography

Ammonium acetate is a common alternative in LC-MS workflows. Key contrasts include:

Key Findings :

- This compound outperforms acetate in resolving polar analytes (e.g., 5-aminoindole) on mixed-mode columns, avoiding co-elution .

- In fungicide analysis, neither additive improved signals, highlighting context-dependent utility .

生物活性

Ammonium formate (NH4HCOO) is a versatile compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article explores its biological properties, focusing on its biodegradation potential, antifungal effects, and applications in mass spectrometry.

1. Biodegradation Potential

Recent studies have highlighted the role of this compound as a carbon and nitrogen source for various microorganisms. Research conducted by Dutta et al. (2018) demonstrated that this compound could be effectively biodegraded by yeast strains such as Yarrowia lipolytica and Pichia guilliermondii. The study evaluated the degradation kinetics at different concentrations of this compound, revealing critical insights into its metabolic pathways.

Key Findings:

- Concentration Impact: At concentrations between 1.59 mM and 7.94 mM, ammonium ions were utilized as substrates without significant inhibition at lower levels. However, higher concentrations led to metabolic inhibition in yeasts.

- Energy Source: Formate served as a primary energy source, with nearly 98% degradation observed at optimal concentrations (1.95 mM to 6.35 mM) across different yeast strains.

- Modeling Inhibition: The study employed nonlinear regression to fit various models of substrate inhibition, identifying the Luong and Webb models as most appropriate for predicting microbial responses to this compound concentrations .

Table 1: Kinetics of Ammonium Biodegradation by Yeast Strains

| Concentration (mM) | % Ammonium Degradation | % Formate Degradation | Yeast Strain |

|---|---|---|---|

| 1.59 | High | High | Yarrowia lipolytica |

| 3.17 | Moderate | High | Pichia guilliermondii |

| 4.76 | Low | Moderate | Both strains |

| 7.94 | Inhibited | Low | Both strains |

2. Antifungal Properties

This compound has also been investigated for its antifungal properties, particularly against pathogens such as Aspergillus niger. A study focused on the synthesis of organic this compound salts revealed that these compounds exhibited notable antifungal activity.

Research Insights:

- Synthesis of Salts: Five organic this compound salts were synthesized from various amines and characterized using spectroscopic techniques.

- Antifungal Efficacy: The antifungal tests indicated that these salts could inhibit the growth of A. niger, suggesting potential applications in agricultural and clinical settings .

3. Applications in Mass Spectrometry

This compound is widely used in mass spectrometry (MS) due to its ability to enhance ionization efficiency and improve analytical performance in liquid chromatography-mass spectrometry (LC-MS) applications.

Practical Implications:

- Buffering Agent: As a volatile buffer, this compound helps reduce ion suppression effects during MS analysis, facilitating the detection of low-abundance compounds.

- Ionization Enhancement: Its presence can enhance the ionization of biomolecules, making it particularly useful for analyzing proteins, nucleic acids, and other biomolecules .

Q & A

Basic Research Questions

Q. How is ammonium formate utilized in sample preparation for lipidomic and metabolomic studies?

this compound is commonly added to mobile phases in liquid chromatography-mass spectrometry (LC-MS) to enhance ionization efficiency and reduce sodium/potassium adduct formation. For lipidomics, a typical protocol involves using mobile phases with 10 mM this compound and 0.1% formic acid in acetonitrile/water (60:40, v/v) for positive ionization mode, while substituting formic acid with acetic acid in negative mode. This methodological consistency ensures reproducibility in lipid identification . In metabolomics, 5 mM this compound in water:MeOH (95:5, v/v) is used to stabilize polar metabolites during separation .

Q. What are the critical considerations for preparing this compound buffers in LC-MS workflows?

- Purity : Use HPLC-grade this compound to avoid contaminants that interfere with ionization.

- pH adjustment : Formic acid (0.1%) is added to maintain a pH ~3.0–3.5, optimizing protonation in ESI+ mode.

- Concentration : Excess this compound (>20 mM) can suppress ionization; 5–10 mM is ideal for most applications .

- Storage : Prepare fresh solutions to prevent microbial growth or decomposition.

Q. How should researchers address discrepancies in this compound’s stability under varying experimental conditions?

Stability studies should include:

- Temperature : Test degradation rates at 4°C, 25°C, and −80°C over 72 hours.

- pH : Compare ionization efficiency at pH 2.5, 3.0, and 3.5 using formic/acetic acid modifiers.

- Documentation : Report batch-specific variations (e.g., supplier, lot number) to enable cross-study comparisons .

Advanced Research Questions

Q. How can this compound gradients be optimized for resolving structurally similar lipids in complex matrices?

Advanced gradient optimization involves:

- Phase composition : Start with 10% B (isopropanol/acetonitrile with this compound) to retain polar lipids, then ramp to 90% B for eluting triglycerides.

- Ion mobility integration : Pair UPLC with ion mobility-MS to separate isomers (e.g., phosphatidylcholines) that co-elute chromatographically.

- Additive compatibility : Avoid combining this compound with phosphate buffers, which precipitate in acetonitrile .

Q. What experimental strategies mitigate this compound-induced signal suppression in high-salt biological samples?

- Online dilution : Reduce salt concentration via a post-column infusion of 50% methanol with 0.1% formic acid.

- Solid-phase extraction (SPE) : Use C18 cartridges to desalt plasma/serum samples before LC-MS analysis.

- Alternative additives : Compare ammonium acetate (less suppression in ESI−) or ammonium bicarbonate (neutral pH compatibility) .

Q. How do conflicting reports on this compound’s role in protein precipitation affect experimental design?

Contradictory findings often arise from:

- Sample type : Plasma proteins may co-precipitate with this compound in MeOH/ACN ratios <2:1.

- Validation : Include a negative control (formate-free) to assess precipitation efficiency via SDS-PAGE or BCA assays.

- Standardization : Adopt protocols from validated metabolomic workflows, such as protein removal using 3:1 ACN:plasma with 5 mM this compound .

Q. Methodological Guidelines

Q. How should researchers present this compound-related data in publications?

- Tables : Summarize mobile phase compositions, including exact concentrations of this compound and acid modifiers (e.g., Table 1).

- Appendices : Provide raw data (e.g., chromatograms, m/z lists) in supplementary materials, adhering to journal-specific formatting .

- Reproducibility : Specify equipment models (e.g., Agilent 6560 Ion Mobility Q-TOF) and software (e.g., LipidMatch, MZmine 2) .

Table 1 : Example Mobile Phase Compositions for Lipidomics

| Component | ESI+ Mode | ESI− Mode |

|---|---|---|

| Mobile Phase A | 10 mM NH4HCOO, 0.1% HCOOH in ACN:H2O (60:40) | 10 mM NH4CH3COO, 0.1% CH3COOH in ACN:H2O (60:40) |

| Mobile Phase B | 10 mM NH4HCOO, 0.1% HCOOH in IPA:ACN (90:10) | 10 mM NH4CH3COO, 0.1% CH3COOH in IPA:ACN (90:10) |

Q. What steps ensure ethical and accurate citation of this compound applications in prior studies?

- Literature review : Use databases like PubMed and Web of Science with keywords: "this compound" AND ("LC-MS" OR "metabolomics").

- Critical evaluation : Cross-reference methodologies from high-impact journals (e.g., Analytical Chemistry) to identify consensus protocols .

- Attribution : Cite primary sources for buffer recipes, not vendor catalogs or non-peer-reviewed websites .

Q. Conflict Resolution and Best Practices

Q. How should researchers address contradictions in this compound’s compatibility with specific column chemistries?

- Column testing : Compare retention times and peak shapes for a standard mix (e.g., amino acids, lipids) across C18, HILIC, and T3 columns.

- Manufacturer guidelines : Consult Waters or Agilent technical notes for pH and solvent compatibility thresholds .

- Peer consultation : Share unresolved issues via preprint platforms (e.g., bioRxiv) to crowdsource solutions .

Q. What quality control metrics are essential when using this compound in multi-institutional studies?

- Inter-laboratory calibration : Distribute a reference sample (e.g., NIST SRM 1950 plasma) to harmonize LC-MS parameters.

- Data normalization : Use internal standards (e.g., deuterated lipids) to correct for batch-to-batch variability in formate concentration .

- Metadata reporting : Follow MIAPE or MSI guidelines for documenting sample preparation and instrument settings .

特性

IUPAC Name |

azanium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTDIZULWFCMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO2, HCOONH4 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ammonium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_formate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Ammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029624 | |

| Record name | Formic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline] | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C DECOMP | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

IN WATER: 102 G/100 CC @ 0 °C, 531 G/100 CC @ 80 °C; SOL IN ETHER, AMMONIA | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.280 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE MONOCLINIC CRYSTALS | |

CAS No. |

540-69-2, 70179-79-2 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium tetraformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70179-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3801F9644E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241 °F (USCG, 1999), 116 °C | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。